molecular formula C5H8Br2O B6596931 3,5-dibromopentan-2-one CAS No. 63141-05-9

3,5-dibromopentan-2-one

Cat. No.: B6596931
CAS No.: 63141-05-9
M. Wt: 243.92 g/mol
InChI Key: XYVHYQRCFGWXLF-UHFFFAOYSA-N
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Description

3,5-dibromopentan-2-one is a chemical compound with the CAS Number: 63141-05-9 . It has a molecular weight of 243.93 . The IUPAC name for this compound is 3,5-dibromo-2-pentanone .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-carbon chain (pentanone) with bromine atoms attached to the third and fifth carbon atoms . The second carbon atom is bonded to an oxygen atom, forming a carbonyl group, which is characteristic of ketones .

Scientific Research Applications

1. Intermediate in Liquid Crystalline Derivatives Synthesis

3,5-Dibromopentan-2-one derivatives are utilized as intermediates in the preparation of liquid crystalline derivatives containing 6-membered heterocyclic rings. This includes the synthesis of various dibromides containing alkyl and complex fragments at the 3-position. Such derivatives have been synthesized using methodologies starting from glutaconate or malonate diesters and tetrahydropyran derivatives (Ringstrand et al., 2011).

2. Role in Conformational Studies

This compound derivatives play a significant role in conformational studies. For instance, research on 3-alkoxy-1,1-dibromopentanes has shown that these compounds, depending on their oxy residue, can bias conformational equilibria in favor of certain conformers. This has implications in understanding the origins of diastereoselectivity in bromine/lithium exchange reactions (Hoffmann et al., 1992).

3. Synthesis of Cyclopentane Derivatives

1,5-Dibromopentane derivatives, closely related to this compound, are used in the electrochemical synthesis of cyclopentane derivatives. This synthesis involves the CuBr-catalyzed photochemical reaction of 1,3-dibromopropane with electron-deficient olefins, followed by electrochemical reduction (Mitani, Takeuchi, & Koyama, 1986).

4. Preparation of Tetrahydropyran Derivatives

Tetrahydropyran derivatives with α-electron-withdrawing substituents have been prepared from 1,5-dibromopentane derivatives by treatment with silver nitrate. This preparation is crucial for the synthesis of molecules with specific electronic properties (Mitani, Takeuchi, & Koyama, 1987).

Biochemical Analysis

Biochemical Properties

2-Pentanone, 3,5-dibromo- plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with several enzymes and proteins, facilitating various biochemical transformations. For instance, it has been observed to interact with flavin monooxygenases, which are involved in oxidative decarboxylation reactions . These interactions are essential for the compound’s role in metabolic pathways, where it acts as a substrate or intermediate.

Cellular Effects

The effects of 2-Pentanone, 3,5-dibromo- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it has been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

At the molecular level, 2-Pentanone, 3,5-dibromo- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to interact with enzymes involved in the oxidative decarboxylation pathway, leading to the production of 2,6-dibromohydroquinone . These interactions are critical for the compound’s biochemical activity and its role in various metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pentanone, 3,5-dibromo- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that 2-Pentanone, 3,5-dibromo- is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-Pentanone, 3,5-dibromo- vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have demonstrated that high doses of 2-Pentanone, 3,5-dibromo- can cause toxic effects, including disruptions in metabolic processes and adverse impacts on organ function . These findings highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

2-Pentanone, 3,5-dibromo- is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidative decarboxylation reactions, where it is converted into other metabolites such as 2,6-dibromohydroquinone . These metabolic transformations are crucial for the compound’s role in cellular metabolism and its overall biochemical activity.

Transport and Distribution

The transport and distribution of 2-Pentanone, 3,5-dibromo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in different cellular compartments. Studies have shown that 2-Pentanone, 3,5-dibromo- can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 2-Pentanone, 3,5-dibromo- is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a crucial role in determining the localization of 2-Pentanone, 3,5-dibromo-, ensuring its proper function in biochemical processes .

Properties

IUPAC Name

3,5-dibromopentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVHYQRCFGWXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313982
Record name 3,5-Dibromo-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63141-05-9
Record name 3,5-Dibromo-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63141-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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